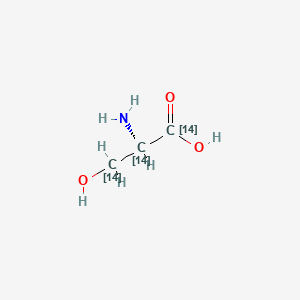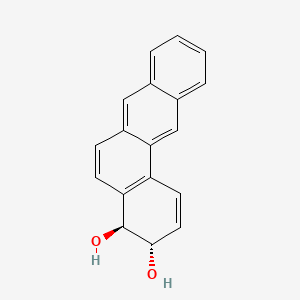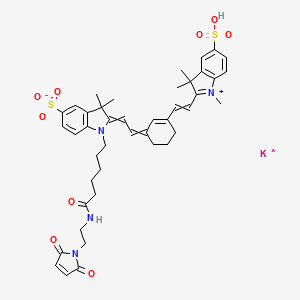
4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid is an organic compound known for its structural diversity and superior luminescence properties. It is a derivative of fluorene, modified to enhance its chemical and physical characteristics. This compound is often used in the synthesis of coordination compounds and has applications in various fields, including materials science and fluorescent sensing .
Méthodes De Préparation
The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid typically involves the structural modification of fluorene. One common method includes the reaction of fluorene derivatives with appropriate reagents under controlled conditions. For example, the reaction of fluorene-2,7-diboronic acid esters with methyl lithium, followed by reaction with chloromethane, can yield 9,9-dimethyl-2,7-fluorene diboronic acid . This compound can then be further reacted to produce 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid.
Analyse Des Réactions Chimiques
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with metal ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various metal salts for coordination reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid exerts its effects is primarily through its role as a ligand in coordination chemistry. It forms complexes with metal ions, which can then exhibit unique properties such as luminescence or catalytic activity. The molecular targets and pathways involved depend on the specific application and the metal ions it coordinates with .
Comparaison Avec Des Composés Similaires
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid can be compared with other fluorene derivatives, such as:
9,9-Dimethylfluorene: A simpler derivative with similar structural features but lacking the dibenzoic acid groups.
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzoic acid: A derivative with longer alkyl chains, which can affect its solubility and electronic properties.
The uniqueness of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid lies in its combination of structural rigidity and functional groups, which enhance its ability to form stable coordination compounds and exhibit superior luminescence properties .
Propriétés
Formule moléculaire |
C29H22O4 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
4-[7-(4-carboxyphenyl)-9,9-dimethylfluoren-2-yl]benzoic acid |
InChI |
InChI=1S/C29H22O4/c1-29(2)25-15-21(17-3-7-19(8-4-17)27(30)31)11-13-23(25)24-14-12-22(16-26(24)29)18-5-9-20(10-6-18)28(32)33/h3-16H,1-2H3,(H,30,31)(H,32,33) |
Clé InChI |
VCKDVSMFKPVBPU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13788162.png)



![4-Hydroxy-3-[2-(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-6-[(sulfomethyl)amino]-2-naphthalenesulfonic acid](/img/structure/B13788177.png)


![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)
